N-hydroxytetrachlorophthalimide (TCNHPI, CAS 85342-65-0) is an electron-deficient, highly reactive organocatalyst and coupling mediator. It is primarily procured as a high-performance upgrade over standard N-hydroxyphthalimide (NHPI) for challenging hydrogen atom transfer (HAT) reactions, electrochemical allylic oxidations, and the synthesis of redox-active esters (RAEs). The core procurement value of TCNHPI lies in its strongly electron-withdrawing tetrachloro-substitution. This structural modification significantly elevates the oxidation potential of its corresponding N-oxyl radical, enabling the functionalization of unactivated C-H bonds and accelerating decarboxylative cross-coupling workflows that typically stall with conventional, unhalogenated mediators .
Substituting TCNHPI with the cheaper, unhalogenated NHPI baseline frequently results in stalled reactions or significantly lower yields when processing sterically hindered or electron-deficient substrates. In electrochemical allylic oxidations, NHPI's lower redox potential generates a less energetic N-oxyl radical that fails to abstract hydrogen atoms from recalcitrant substrates efficiently, leading to poor material recovery [1]. Furthermore, in peptide synthesis and decarboxylative cross-coupling, NHPI-derived redox-active esters suffer from sluggish formation kinetics—often requiring overnight incubation—and exhibit lower cross-coupling efficiency. TCNHPI drives these esterifications to completion in a fraction of the time, directly impacting laboratory throughput and process scalability [2].
The catalytic superiority of TCNHPI is fundamentally driven by its elevated oxidation potential. Cyclic voltammetry measurements demonstrate that TCNHPI possesses an oxidation potential of 0.87–0.88 V (vs Ag/AgCl), which is 50 to 60 mV higher than that of the unhalogenated NHPI baseline (0.82 V). This higher potential allows for the electrochemical generation of a significantly more reactive tetrachlorophthalimido N-oxyl (TCNPO) radical.
| Evidence Dimension | Catalyst Oxidation Potential |
| Target Compound Data | 0.87–0.88 V vs Ag/AgCl |
| Comparator Or Baseline | NHPI (0.82 V vs Ag/AgCl) |
| Quantified Difference | +50 to +60 mV higher oxidation potential |
| Conditions | Cyclic voltammetry in electrochemical C-H oxidation setups |
The elevated oxidation potential is strictly required to generate a radical energetic enough to abstract hydrogen atoms from unactivated or sterically hindered allylic sites.
In the electrochemical late-stage functionalization of complex molecules, TCNHPI provides significantly higher material recovery than standard NHPI. For example, in the electrochemical allylic C-H oxidation of the terpene valencene to nootkatone, the use of TCNHPI as the mediator resulted in a 77% isolated yield. In direct contrast, employing the unhalogenated NHPI under identical conditions yielded only 56% of the desired product [1].
| Evidence Dimension | Product Yield (Valencene to Nootkatone) |
| Target Compound Data | 77% yield |
| Comparator Or Baseline | NHPI (56% yield) |
| Quantified Difference | 21% absolute yield increase |
| Conditions | Electrochemical allylic C-H oxidation using a carbon electrode and tert-butyl hydroperoxide co-oxidant |
Procuring TCNHPI directly translates to higher material recovery in the late-stage functionalization of valuable pharmaceutical intermediates, easily justifying its higher cost over NHPI.
TCNHPI drastically reduces the time required to synthesize redox-active esters (RAEs) for downstream cross-coupling. During the activation of a sterically demanding tetrapeptide substrate, conversion to the TCNHPI active ester was complete in just 2 hours at ambient temperature. Conversely, the formation of the corresponding NHPI ester required 16 hours before complete consumption of the starting material was observed [1].
| Evidence Dimension | Active Ester Formation Time |
| Target Compound Data | Complete conversion in 2 hours |
| Comparator Or Baseline | NHPI (Required 16 hours for complete conversion) |
| Quantified Difference | 8x faster reaction kinetics |
| Conditions | Activation of a tetrapeptide substrate at ambient temperature using a TCNHPI-based uronium reagent (CITU) vs standard NHPI coupling |
Reduces process cycle times from an overnight step to a same-day operation, significantly improving throughput in peptide synthesis and decarboxylative cross-coupling workflows.
TCNHPI enables the formation of highly stable yet reactive ester donors for complex sp3-sp3 cross-couplings. In the synthesis of pyranose alkyl C-glycosides, shelf-stable anomeric TCNHPI esters successfully coupled with dialkylzinc reagents in a light-free, decarboxylative Negishi-type process, achieving 31–73% yields. This bypasses the need for unstable glycosyl halides or complex photocatalytic setups typically required for such transformations [1].
| Evidence Dimension | sp3-sp3 Decarboxylative Coupling Yield |
| Target Compound Data | 31–73% yield of pyranose alkyl C-glycosides |
| Comparator Or Baseline | Unstable glycosyl halides (Baseline alternative) |
| Quantified Difference | Direct coupling using shelf-stable precursors without photocatalysts |
| Conditions | Light-free, decarboxylative Negishi-type cross-coupling with dialkylzinc reagents |
Allows buyers to utilize shelf-stable ester precursors instead of handling sensitive, hazardous glycosyl halides in scale-up environments.
Ideal for the allylic C-H oxidation of complex terpenes (e.g., valencene to nootkatone) and steroids where standard NHPI provides inadequate yields or requires toxic heavy-metal oxidants[1].
The reagent of choice for synthesizing redox-active esters (RAEs) from carboxylic acids, enabling rapid, light-free Negishi and Suzuki-Miyaura type cross-couplings of sp3 carbons [2].
Utilized via TCNHPI-derived uronium salts (like CITU) to accelerate the formation of active esters in sterically hindered peptide synthesis, avoiding the long incubation times of standard NHPI or NHS [3].
Applied as a robust hydrogen atom transfer (HAT) mediator in the oxidative degradation of inert plastics (e.g., SAN, ABS) into small-molecule aromatics, where lower-potential catalysts fail to initiate C-C bond cleavage[4].